

Commercial Availability and Suppliers of 2,3-Dihydrobenzofuran-4-ol: A Technical Guide

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Compound of Interest

Compound Name: **2,3-Dihydrobenzofuran-4-ol**

Cat. No.: **B179162**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for **2,3-Dihydrobenzofuran-4-ol** (CAS No. 144822-82-2). This compound is a valuable building block in medicinal chemistry and drug discovery, making reliable sourcing and comprehensive characterization critical for research and development.

Commercial Availability and Key Suppliers

2,3-Dihydrobenzofuran-4-ol is available from a range of chemical suppliers, primarily catering to the research and development market. Purity levels typically range from 95% to 97%, with the compound commonly supplied as a solid.

A summary of prominent suppliers and their typical product specifications is provided in Table 1. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for detailed information on purity and impurity profiles.

Table 1: Commercial Suppliers and Product Specifications for **2,3-Dihydrobenzofuran-4-ol**

Supplier	CAS Number	Purity	Physical Form	Notes
Sigma-Aldrich	144822-82-2	97%	Solid	-
BLD Pharm	144822-82-2	Not specified	Not specified	Offers various quantities.
ChemicalBook	144822-82-2	Not specified	Not specified	Lists multiple suppliers.
ChemScene LLC	144822-82-2	97%	Solid	-
Advent Chembio	144822-82-2	95% (HPLC)[1]	Not specified	Price list available.[1]
Cenmed Enterprises	Not specified	Not specified	Not specified	General lab supplier.
SUZHOU ARTK MEDCHEM CO.,LTD.	144822-82-2	Not specified	Not specified	-

Physicochemical Properties

A compilation of key physicochemical properties for **2,3-Dihydrobenzofuran-4-ol** is presented in Table 2. These values are derived from supplier data and public chemical databases.

Table 2: Physicochemical Properties of **2,3-Dihydrobenzofuran-4-ol**

Property	Value	Source
Molecular Formula	C ₈ H ₈ O ₂	PubChem
Molecular Weight	136.15 g/mol	PubChem
Melting Point	75 °C	Sigma-Aldrich
Boiling Point	252.0 ± 29.0 °C (Predicted)	Sigma-Aldrich
Density	1.260 ± 0.06 g/cm ³ (Predicted)	ChemicalBook[2]
InChI Key	IMHHWOCMTWWBAQ- UHFFFAOYSA-N	Sigma-Aldrich
SMILES	O=C1C=CC=C2OCCC12	-

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2,3-Dihydrobenzofuran-4-ol** is not readily available in the public domain, numerous methods exist for the synthesis of the 2,3-dihydrobenzofuran scaffold. These methods can often be adapted by those skilled in the art of organic synthesis to produce the 4-hydroxy derivative.

A general synthetic strategy often involves the cyclization of a suitably substituted phenol. For instance, a common approach is the intramolecular cyclization of a 2-(2-hydroxyethyl)phenol derivative.

General Synthetic Approach (Hypothetical):

A potential route to **2,3-Dihydrobenzofuran-4-ol** could involve the following conceptual steps:

- Starting Material: 1,3-Benzenediol (Resorcinol).
- Ortho-functionalization: Introduction of a two-carbon unit at the 2-position of resorcinol. This could potentially be achieved through various methods such as a Friedel-Crafts acylation followed by reduction, or direct alkylation under specific conditions.
- Cyclization: An intramolecular cyclization, possibly acid-catalyzed, to form the dihydrofuran ring.

It is crucial to note that this is a generalized and hypothetical pathway. Researchers must consult detailed synthetic literature for specific reaction conditions and safety precautions.

Analytical Methods

The characterization and quality control of **2,3-Dihydrobenzofuran-4-ol** typically involve standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for confirming the structure of **2,3-Dihydrobenzofuran-4-ol**. A representative ¹H NMR spectrum is available from suppliers like ChemicalBook.^[3] The spectrum would be expected to show characteristic signals for the aromatic protons, the protons of the dihydrofuran ring, and the hydroxyl proton.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of **2,3-Dihydrobenzofuran-4-ol**. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate buffer or formic acid in water) and an organic solvent (like acetonitrile or methanol). Detection is commonly performed using a UV detector.

A general-purpose HPLC method that could be adapted for this compound is as follows:

- Column: C18, 5 µm, 4.6 x 250 mm
- Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
- Flow Rate: 1.0 mL/min
- Detection: UV at a wavelength determined by the UV spectrum of the compound (likely in the range of 220-280 nm).
- Injection Volume: 10 µL

Note: This is a generic method and would require optimization and validation for routine use, including assessments of linearity, precision, accuracy, and specificity.

Logical Workflow for Sourcing and Qualification

The following diagram illustrates a logical workflow for researchers and drug development professionals to source and qualify **2,3-Dihydrobenzofuran-4-ol** for their specific needs.



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Sourcing and Qualification Workflow for **2,3-Dihydrobenzofuran-4-ol**.

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